N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, also known as D2624, is an experimental anticonvulsant compound related to lidocaine. [] It belongs to a series of novel anticonvulsants under investigation for their potential therapeutic benefits. []
D2624 undergoes extensive first-pass metabolism in rats, resulting in a low bioavailability of 5.3%. [] This metabolism is primarily hepatic and involves two main pathways:
In rats, D3017 and 2,6-DMA constitute over 90% of the administered dose. [] Urine analysis revealed three metabolites: D3017, 2,6-DMA, and D3270 (the carboxylic acid derivative of D3017). []
Human metabolism exhibits significant differences compared to rats. [] In a single-dose study (25-225 mg) in human volunteers, D2624 was undetectable in plasma. [] 2,6-DMA was only detected at the highest doses (150 and 225 mg), while D3017 was present at all doses, exhibiting dose proportionality in AUC and a half-life ranging from 1.3 to 2.2 hours. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: